Z-DL-Val-OH
Description
Significance of Valine Derivatives in Biomolecular Research
Valine is one of the essential branched-chain amino acids (BCAAs) necessary for protein biosynthesis. wikipedia.org Its unique isopropyl side chain contributes to the hydrophobic core of proteins, influencing their folding and stability. Beyond its natural role, derivatives of valine are of significant interest in biochemical and pharmaceutical research. amerigoscientific.com Modified valine analogs are used as key intermediates in the synthesis of therapeutic agents and other biologically active molecules. chemimpex.com Valine derivatives are integral to studies of metabolic pathways, protein engineering, and the development of novel biopharmaceuticals. chemimpex.com The racemic mixture, DL-Valine, and its protected forms like Z-DL-Val-OH, serve as important starting materials in various synthetic applications. chemimpex.com
Historical Context and Evolution of Z-Protecting Group Chemistry
The introduction of the benzyloxycarbonyl (Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 marked a revolutionary moment in peptide synthesis. wiley-vch.dewikipedia.org Before this, chemists struggled with the selective removal of protecting groups without damaging the newly formed peptide bonds. wiley-vch.de The Z-group, introduced using benzyl (B1604629) chloroformate (Z-Cl), provided a solution. wikipedia.org It could be cleaved by catalytic hydrogenation, a method that leaves peptide bonds and other sensitive functional groups intact. wiley-vch.demasterorganicchemistry.com This breakthrough ushered in a new era, allowing for the controlled synthesis of previously inaccessible oligopeptides and laying the groundwork for the field of modern peptide chemistry. total-synthesis.comwikipedia.org The Z-group's stability towards mild acids and bases, combined with its unique removal method, established it as a critical tool that remains relevant today. bachem.comtotal-synthesis.com
Scope of Research on this compound and Related Peptidic Constructs
This compound is a carbobenzyloxy-protected form of the racemic mixture of D- and L-valine. chemimpex.com As a building block, it is utilized in the synthesis of various peptides. chemimpex.com Research involving this compound and its enantiomerically pure counterparts (Z-L-Val-OH and Z-D-Val-OH) often focuses on their incorporation into dipeptides, tripeptides, and larger peptide structures. For instance, Z-Valine derivatives are used to synthesize constructs like Z-Val-Ala-OH, Z-Val-Ile-OH, and Z-Phe-Val-OH. chemicalbook.commedchemexpress.comresearchgate.net These studies explore coupling efficiencies, racemization control, and the biological activities of the resulting peptides. researchgate.netbiosynth.com The synthesis of such peptidic constructs is crucial for drug discovery, particularly in developing enzyme inhibitors and therapeutic peptides. medchemexpress.comcpcscientific.com
Chemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 3588-63-4 | chemimpex.comscbt.comadventchembio.com |
| Molecular Formula | C₁₃H₁₇NO₄ | chemimpex.comscbt.comadventchembio.com |
| Molecular Weight | 251.28 g/mol | chemimpex.comscbt.comadventchembio.com |
| Appearance | White Solid | chemimpex.com |
| Melting Point | 76-80 °C | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZBRDGRHNSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862565 | |
| Record name | N-Carbobenzoyl-DL-valine | |
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Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
3588-63-4, 1149-26-4 | |
| Record name | N-(Benzyloxycarbonyl)-DL-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-63-4 | |
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| Record name | N-Carbobenzoxy-L-valine | |
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| Record name | N-Carbobenzoyl-DL-valine | |
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| Record name | N-Carbobenzoxy-DL-valine | |
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| Record name | Valine, N-[(phenylmethoxy)carbonyl]- | |
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| Record name | N-Carbobenzoyl-DL-valine | |
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| Record name | N-(benzyloxycarbonyl)-L-valine | |
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| Record name | N-benzyloxycarbonyl-DL-valine | |
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| Record name | N-CARBOBENZOYL-DL-VALINE | |
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Synthetic Methodologies for Z Dl Val Oh and Its Integration into Complex Molecules
Advanced Chemical Synthesis Protocols for Z-DL-Val-OH
The chemical synthesis of this compound has been a subject of continuous refinement, aiming for higher yields, purity, and more environmentally benign processes. These efforts have focused on both optimizing established pathways and investigating the nuances of reaction conditions.
Optimizations of Traditional Synthesis Pathways
The conventional synthesis of N-benzyloxycarbonyl-protected amino acids, including this compound, typically involves the Schotten-Baumann reaction. This method utilizes benzyl (B1604629) chloroformate to introduce the Z-group onto the amino acid in an alkaline aqueous medium. Optimizations of this pathway have focused on several key parameters to maximize yield and purity. For instance, in the synthesis of the enantiopure form, Z-L-Val-OH, a yield of up to 95% has been achieved by carefully controlling the molar ratio of L-valine to benzyl chloroformate and the reaction temperature.
Further advancements in peptide coupling reagents have also indirectly influenced the synthesis of peptide fragments derived from Z-protected amino acids. The development of reagents like Oxyma Pure has been shown to significantly reduce epimerization and increase yields during peptide bond formation compared to traditional additives like HOBt. orgsyn.org While not a direct synthesis of this compound itself, these optimized coupling protocols are crucial for its subsequent use in peptide synthesis.
Investigations into Reaction Conditions and Yield Enhancement
The conditions under which the synthesis of this compound is performed have a profound impact on the reaction's efficiency. Key variables include the choice of base, solvent, temperature, and the nature of the activating agent for the carboxyl group in subsequent peptide coupling reactions.
The following table summarizes key findings from studies on optimizing reaction conditions for reactions involving Z-protected amino acids:
| Parameter | Condition | Outcome | Reference |
| Coupling Additive | Oxyma Pure | Lower epimerization (0.1%) compared to HOBt (3.7%) | orgsyn.org |
| Solvent | DCM/DMF (1:1) | Effective for coupling reactions | orgsyn.org |
| Temperature | 0 °C to room temperature | Controlled reaction progression | orgsyn.org |
| Extraction Solvent | Ethyl Acetate | Improved yield over Dichloromethane | orgsyn.org |
These investigations highlight the importance of a multi-faceted approach to optimizing the synthesis and subsequent utilization of this compound, where each component of the reaction system is carefully considered to achieve the desired outcome.
Chemo-Enzymatic Approaches in this compound Synthesis
The integration of enzymatic methods with traditional chemical synthesis offers a powerful strategy for the production of chiral molecules like this compound and its derivatives. Enzymes, with their inherent stereoselectivity, can overcome many of the challenges associated with purely chemical methods, such as the need for chiral auxiliaries or extensive purification to separate enantiomers. researchgate.netnih.gov
Enzyme Catalysis in Stereoselective Valine Functionalization
Enzymes, particularly proteases and lipases, are widely used in the stereoselective functionalization of amino acids. nih.govnih.gov These biocatalysts can operate under mild conditions of temperature and pH, often in aqueous or mixed aqueous-organic solvent systems, which is advantageous for "green" chemistry. nih.govfrontiersin.org
In the context of valine, enzymes can be employed to selectively acylate the amino group or to resolve a racemic mixture of this compound. For instance, a hydrolase could be used to selectively hydrolyze one enantiomer of a Z-DL-Valine ester, leaving the other enantiomer untouched and thus achieving resolution. The choice of enzyme is critical, as its substrate specificity will determine the efficiency and selectivity of the reaction. For example, papain has been shown to be a versatile catalyst for peptide synthesis, tolerating a wide range of pH and temperature conditions. nih.gov
Recent advances have also seen the development of engineered enzymes with tailored specificities. utdallas.edu For example, engineered cytochrome P450 enzymes have been shown to catalyze carbene N-H insertion to prepare chiral α-amino lactones with high enantioselectivity. chemrxiv.org While not a direct synthesis of this compound, this demonstrates the potential of enzyme engineering to create novel biocatalysts for specific amino acid functionalizations.
Biocatalytic Strategies for this compound Precursor Preparation
Biocatalysis can also play a crucial role in the preparation of precursors for this compound synthesis. For example, enzymes can be used to produce DL-valine itself through various biosynthetic pathways. Furthermore, chemo-enzymatic methods have been successfully employed in the synthesis of peptide precursors.
The following table summarizes the optimized conditions for the chemo-enzymatic synthesis of a Z-protected tripeptide:
| Parameter | Optimal Condition | Resulting Yield | Reference |
| Enzyme | Alcalase | >70% | tandfonline.com |
| Solvent System | Acetonitrile (B52724)/Na₂CO₃-NaHCO₃ buffer (85:15, v/v) | tandfonline.com | |
| Temperature | 35°C | tandfonline.com | |
| pH | 10.0 | tandfonline.com | |
| Reaction Time | 2.5 hours | tandfonline.com |
These findings underscore the potential of biocatalytic strategies to streamline the synthesis of complex peptides derived from this compound and other protected amino acids.
Orthogonal Protecting Group Strategies in this compound Chemistry
In the synthesis of complex peptides and other molecules, it is often necessary to protect multiple functional groups. An orthogonal protecting group strategy is a powerful approach that allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. iris-biotech.deorganic-chemistry.org This selectivity is crucial for controlling the sequence of reactions and avoiding unwanted side products. organic-chemistry.org
The benzyloxycarbonyl (Z) group, which is used to protect the amine in this compound, is typically removed by hydrogenolysis or under strong acidic conditions. This makes it orthogonal to several other common protecting groups. For instance, the tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, are both orthogonal to the Z group. iris-biotech.deorganic-chemistry.org
This orthogonality allows for complex synthetic designs. For example, a peptide could be synthesized with a Z-protected N-terminus, an Fmoc-protected lysine (B10760008) side chain, and a tert-butyl ester protecting the C-terminus. The Fmoc group could be removed with a base to allow for further modification of the lysine side chain, while the Z and tert-butyl groups remain intact. Subsequently, the Z group could be removed by hydrogenolysis to deprotect the N-terminus for chain elongation, and finally, the tert-butyl ester could be cleaved with a strong acid to reveal the free carboxylic acid.
The choice of protecting groups must be carefully considered to ensure their stability throughout the synthetic sequence and the high yield of both the protection and deprotection steps. organic-chemistry.org The following table lists some common protecting groups and their deprotection conditions, illustrating their potential for use in orthogonal strategies with this compound.
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal to Z-group? | Reference |
| Benzyloxycarbonyl | Z, Cbz | Hydrogenolysis, HBr in acetic acid | - | |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) | Yes | organic-chemistry.org |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Yes | iris-biotech.de |
| Benzyl ether | Bn | Hydrogenolysis | No | libretexts.org |
| tert-Butyl ester | tBu | Strong acid (e.g., TFA) | Yes | iris-biotech.de |
| Acetyl | Ac | Acid or base | Yes | libretexts.org |
The strategic application of orthogonal protecting groups is fundamental to modern synthetic chemistry, enabling the efficient construction of complex molecules with multiple functional groups, where this compound can serve as a key building block.
Compatibility with Fmoc and Boc Methodologies
In peptide synthesis, the choice of protecting groups is crucial for a successful and efficient process. The two most predominant strategies in modern solid-phase peptide synthesis (SPPS) are based on the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups for the α-amine. researchgate.net The Z group's compatibility with these standard methodologies is a key consideration for its application.
The Z group is generally considered orthogonal to the Fmoc group. iris-biotech.de Orthogonality in this context means that one protecting group can be removed without affecting the other. peptide.com The Fmoc group is base-labile, typically removed with a piperidine (B6355638) solution in DMF, while the Z group is stable to these basic conditions. total-synthesis.comiris-biotech.de This allows for the selective deprotection of the Fmoc group during the stepwise elongation of the peptide chain, while the Z-protected side chain, for instance on a lysine or ornithine residue, remains intact. peptide.com
The compatibility with the Boc methodology is more nuanced. The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). iris-biotech.dewiley-vch.de The Z group is generally stable to the acidic conditions used for Boc removal, but harsh acidic conditions, such as with HBr or excess HCl, can cleave it. total-synthesis.comthieme-connect.de Therefore, while a Z/Boc strategy is possible, particularly in solution-phase synthesis, the conditions for Boc removal must be carefully controlled to ensure the integrity of the Z group. iris-biotech.debachem.com The combination of Z for α-amino protection and tert-butyl (tBu) based side-chain protection is a common strategy in solution synthesis. thieme-connect.de
Table 1: Orthogonality of Common Protecting Groups
| Protecting Group | Cleavage Condition | Orthogonal To |
| Z (Benzyloxycarbonyl) | Catalytic Hydrogenation, HBr/AcOH, Na/liq. NH3 | Fmoc, Boc (with caution), Alloc |
| Fmoc (9-Fluorenylmethoxycarbonyl) | 20% Piperidine in DMF | Boc, Z, Trt, tBu |
| Boc (tert-Butyloxycarbonyl) | TFA, HCl in Dioxane | Fmoc, Alloc, Z (with caution) |
Selective Deprotection Techniques and Mechanisms
The selective removal of the Z group is critical for its use as a protecting group. The most common and mildest method for Z-group deprotection is catalytic hydrogenation. total-synthesis.com This process typically involves using a palladium catalyst (e.g., Pd/C) and a hydrogen source. total-synthesis.com The mechanism proceeds via the reduction of the benzylic carbon-oxygen bond, releasing the free amine, carbon dioxide, and toluene. total-synthesis.com
An alternative to using molecular hydrogen (H₂) is catalytic transfer hydrogenation . total-synthesis.comwikipedia.org This technique employs a hydrogen donor molecule, such as formic acid or isopropanol, in the presence of a catalyst. wikipedia.orgrsc.org This method avoids the need for handling potentially hazardous hydrogen gas under pressure. wikipedia.orgacs.org For instance, a solution of the Z-protected compound in methanol (B129727) with a palladium catalyst can be stirred at an elevated temperature to effect deprotection. total-synthesis.com
Acid-catalyzed cleavage is another method, though it requires harsher conditions. total-synthesis.com Strong acids like hydrogen bromide (HBr) in acetic acid or hydrofluoric acid (HF) can cleave the Z group. thieme-connect.de The mechanism involves protonation of the carbamate (B1207046) oxygen followed by an SN2-type displacement, leading to the release of the amine. total-synthesis.com
Recent research has explored novel deprotection methods. For example, a combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to selectively deprotect the N-Cbz group at ambient temperature. acs.org This method is notable for its good functional group tolerance, including its orthogonality to benzyl (Bn) protecting groups, which are also susceptible to standard hydrogenolysis. acs.org
Table 2: Common Z-Group Deprotection Methods
| Reagent(s) | Conditions | Mechanism | Key Features |
| H₂/Pd-C | Atmospheric or higher pressure, various solvents (e.g., MeOH, EtOH) | Catalytic Hydrogenolysis | Mild, high yield, but catalyst can be poisoned by sulfur. total-synthesis.comthieme-connect.de |
| Formic Acid/Pd black | Room temperature, EtOH/HCO₂H mixture | Catalytic Transfer Hydrogenation | Avoids pressurized H₂, rapid. total-synthesis.comwikipedia.org |
| HBr in Acetic Acid | Room temperature or elevated | Acidolysis | Strong acid conditions, can cleave other acid-labile groups. total-synthesis.comthieme-connect.de |
| AlCl₃ in HFIP | Ambient temperature | Lewis Acid-Assisted Cleavage | Mild, cost-effective, orthogonal to O- and N-Bn groups. acs.org |
Solid-Phase Synthesis Applications Incorporating this compound
While the Z group has been more traditionally used in solution-phase synthesis, it has found applications in solid-phase peptide synthesis (SPPS), particularly for side-chain protection. peptide.comsigmaaldrich.com In SPPS, the growing peptide is anchored to an insoluble resin, which simplifies the purification process at each step. bachem.com
Methodologies for Peptide Chain Extension
Peptide chain extension in SPPS is a cyclical process involving the deprotection of the N-terminal α-amino group followed by the coupling of the next protected amino acid. bachem.com When a Z-protected amino acid like this compound is to be incorporated, it is typically activated to facilitate the formation of the amide (peptide) bond.
Common coupling reagents used in SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU, HATU, and COMU. biorxiv.orgbiomatik.com These reagents react with the carboxylic acid of the incoming amino acid to form a highly reactive intermediate, which then readily reacts with the free amine of the resin-bound peptide. Additives like OxymaPure or HOBt are often included to suppress racemization and improve coupling efficiency. orgsyn.orgcsic.es
For sterically hindered amino acids like valine, coupling can be challenging. biorxiv.org The bulky side chain can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain. To overcome this, strategies such as using more potent coupling reagents, microwave-assisted coupling to increase reaction rates, or extended coupling times may be employed. biorxiv.org For example, studies have shown that for highly sterically hindered residues, coupling efficiency can be significantly improved with microwave assistance. biorxiv.org
Challenges and Innovations in Resin-Based Synthesis
Resin-based synthesis using Z-protected amino acids presents specific challenges. One major issue is the limited application of Z-groups for α-amino protection in standard SPPS protocols because the typical deprotection method, catalytic hydrogenation, is often incompatible with the solid support. thieme-connect.de The palladium catalyst can be difficult to introduce to and recover from the resin matrix. thieme-connect.de Therefore, Z-groups are more commonly employed for side-chain protection, where they are removed during the final cleavage from the resin using strong acids like HF or HBr/TFA. nih.gov
Another significant challenge in SPPS is peptide aggregation. sigmaaldrich.com As the peptide chain elongates on the resin, it can adopt secondary structures that lead to inter-chain aggregation, making the reactive sites inaccessible. sigmaaldrich.com This is particularly problematic for sequences containing hydrophobic or bulky residues like valine. Innovations to address this include:
Specialized Resins: The development of polyethylene (B3416737) glycol (PEG)-based resins, which have better swelling properties in a wider range of solvents, can help to disrupt aggregation and improve reaction kinetics. rsc.orgnih.gov
Disrupting Structures: The incorporation of "backbone protection" strategies, such as the use of Dmb or Hmb dipeptides, can introduce a "kink" in the peptide chain, disrupting the hydrogen bonding that leads to aggregation. sigmaaldrich.com
Alternative Coupling Reagents: The development of novel coupling reagents that are more effective for hindered couplings continues to be an area of active research. biomatik.combeilstein-journals.org For instance, hypervalent iodine reagents have been explored as efficient mediators for peptide coupling reactions, including those involving sterically hindered amino acids. beilstein-journals.org
The use of "safety-catch" linkers represents another innovation. mdpi.com These linkers are stable to the conditions of both Fmoc and Boc synthesis but can be "activated" in a separate step, allowing for cleavage of the completed peptide under mild conditions, which can be beneficial when sensitive Z-protected side chains are present. mdpi.com
Stereochemical Considerations and Enantioselectivity in Z Dl Val Oh Research
Racemization Phenomena in Valine-Containing Peptides
Amino acid racemization is a significant side reaction in chemical peptide synthesis. researchgate.net During the formation of a peptide bond, the activated carboxylic acid of an N-protected amino acid is susceptible to epimerization at its α-carbon. This is particularly problematic when coupling peptide fragments, as the C-terminal amino acid of the activating fragment can lose its stereochemical purity. Studies have confirmed that N-alkylated amino acids and certain residues are more prone to racemization. researchgate.net
The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (azlactone) intermediate. The rate of epimerization is often faster than the aminolysis of this intermediate, leading to a loss of stereochemical integrity. nih.gov Several factors influence the propensity for an activated amino acid to epimerize.
Coupling Agents and Additives: The choice of coupling agent is critical. While highly reactive reagents can accelerate peptide bond formation, they can also promote oxazolone (B7731731) formation and subsequent racemization. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common strategy to suppress racemization. highfine.com These additives form active esters that are more reactive towards the amine component than they are towards cyclizing to the oxazolone. highfine.com HOAt is often considered superior due to the participating effect of its pyridine (B92270) nitrogen atom. highfine.com
Temperature: Elevated temperatures increase the rate of oxazolone formation. For instance, in couplings involving sterically hindered components that require higher temperatures (e.g., 80 °C), the likelihood of epimerization is significantly increased. researchgate.net
Steric Hindrance: The steric bulk of both the amino acid side chain (like valine's isopropyl group) and the N-protecting group can influence racemization rates.
Base and Solvent: The type and strength of the base used, as well as the polarity of the solvent, can affect the rate of proton abstraction from the α-carbon, which is the key step in racemization via the oxazolone pathway.
| Factor | Influence on Epimerization | Example/Note | Reference |
|---|---|---|---|
| Coupling Reagent | Strong activators can increase racemization risk. | DIC/HOBt provides better chiral integrity but lower yield compared to TBTU/NMM which gives higher yield but more epimerization. | nih.gov |
| Additives | Suppress racemization by forming active esters less prone to cyclization. | Order of effectiveness: HOAt > 6-Cl-HOBt > HOBt. | highfine.com |
| Temperature | Higher temperatures accelerate oxazolone formation. | Reactions requiring heat (e.g., 80 °C) show increased epimerization. | researchgate.net |
| Protecting Group | Urethane-type protecting groups (Boc, Fmoc, Z) are more resistant to racemization than acyl-type groups. | N-Cbz-glycyl-L-methionine shows a much higher racemization rate than its N-Cbz-L-methionine counterpart. | nih.gov |
Maintaining chiral purity is a central challenge in peptide synthesis. Several strategies have been developed to minimize or eliminate epimerization during the critical amide bond formation step.
Use of Racemization-Suppressing Additives: As mentioned, additives like HOBt, HOAt, and various oxime derivatives (OxymaPure, Oxyma-B) are routinely incorporated into coupling protocols, especially when using carbodiimide (B86325) condensing agents like DIC. highfine.com
Novel Coupling Reagents: Researchers have developed coupling reagents designed to be inherently low-racemizing. Propylphosphonic anhydride (B1165640) (T3P) in the presence of pyridine has been shown to be a robust system for coupling various racemization-prone substrates with very low epimerization. rsc.org Similarly, certain ynamides and tantalum-based catalysts have been reported to facilitate peptide bond formation with excellent preservation of stereochemistry. rsc.org
Protecting Group Strategy: The choice of the N-terminal protecting group is crucial. Urethane-based protecting groups like tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Z) are significantly more resistant to racemization than simple acyl groups (e.g., benzoyl). nih.govamericanpeptidesociety.org The Boc strategy, which uses acid for deprotection, is sometimes favored for sequences particularly prone to racemization under the basic conditions of Fmoc removal. americanpeptidesociety.org
Stepwise Synthesis vs. Segment Condensation: Stepwise synthesis, where single amino acids are added one at a time from the C-terminus to the N-terminus (C→N strategy), generally poses a lower risk of racemization because urethane-protected amino acids are used. karger.com The greater risk lies in segment condensation, where a pre-formed peptide fragment is activated at its C-terminus, making that residue highly susceptible to racemization. nih.gov
| Strategy | Mechanism/Principle | Example | Reference |
|---|---|---|---|
| Additives | Forms an active ester intermediate that reacts faster with the amine than it cyclizes to an oxazolone. | DIC with HOBt or HOAt. | nih.govhighfine.com |
| Low-Racemization Reagents | Utilizes alternative activation pathways that avoid or minimize oxazolone formation. | T3P/pyridine; Ta(OMe)5 catalyst. | rsc.org |
| Protecting Group Choice | Urethane-based protecting groups (Fmoc, Boc) disfavor oxazolone formation compared to acyl groups. | Using Fmoc-Val-OH instead of Bz-Val-OH for coupling. | americanpeptidesociety.org |
| N- to C-Directional Synthesis | Avoids activation of a peptide fragment's C-terminus, a step prone to racemization. | Methods using thioesters or vinyl esters for coupling. | nih.gov |
Enantioselective Synthesis and Derivatization of Valine Analogues
Beyond preserving existing stereocenters, a major area of research is the creation of new ones with high enantioselectivity. This is crucial for producing valine analogues, which are valuable as non-proteinogenic amino acids in pharmaceuticals or as building blocks for complex molecules. uni-konstanz.de L-Valine itself is an inexpensive and readily available starting material from the chiral pool, often used to synthesize chiral auxiliaries, ligands, and catalysts. medcraveonline.commedcraveonline.com
In metal-catalyzed reactions, the stereochemical outcome is often dictated by a chiral ligand coordinated to the metal center. These ligands create a chiral environment that forces the reaction to proceed along one stereochemical pathway, leading to an excess of one enantiomer in the product.
Chiral Phosphine (B1218219) Ligands: Chiral diphosphine ligands are widely used in asymmetric catalysis. For example, C2-symmetric diamide-linked diphosphine ligands derived from L-valine have been successfully applied in catalytic asymmetric allylic alkylation. mdpi.com In other work, chiral dialkylbiaryl phosphine ligands have enabled the palladium-catalyzed asymmetric arylation of imines to produce a diverse range of α-branched benzylamines with high enantioselectivity. acs.org
Valine-Derived Auxiliaries: L-valine can be converted into a chiral auxiliary, a group that is temporarily incorporated into a molecule to direct a subsequent stereoselective reaction. Schöllkopf's bis-lactim ether method is a classic example, where a cyclic ether derived from L-valine and another amino acid is alkylated with high diastereoselectivity. renyi.hu
The entire catalyst system, comprising the metal and the chiral ligand or a purely organic molecule, is responsible for inducing chirality.
Metal-Ligand Complexes: Chiral imines synthesized from L-valine can form complexes with metals like cobalt. These chiral cobalt complexes have been shown to effectively catalyze asymmetric Henry (nitroaldol) reactions, producing chiral nitro aldols with excellent yield and enantiomeric excess (ee). medcraveonline.commedcraveonline.com Copper(I) and Zinc(II) complexes with chiral amino alcohols have also been used to generate enantioenriched Henry products. medcraveonline.com
Organocatalysis: In recent years, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. Catalysts derived from the abundant amino acid valine have been developed for the enantioselective synthesis of amines and alcohols. nih.gov These catalysts are attractive because they are metal-free, inexpensive, and derived from a natural source. nih.gov For example, L-valine derived formamides can catalyze the enantioselective reduction of ketimines using trichlorosilane, providing an efficient route to chiral amines. researchgate.net
| Catalyst System/Ligand Type | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| L-Valine-based diphosphines | Asymmetric Allylic Alkylation | C2-symmetric diamide-linked phosphine ligand controls stereochemistry in Pd-catalyzed reactions. | mdpi.com |
| Chiral Cobalt(II) Complexes | Asymmetric Henry Reaction | Complexes of chiral imines derived from L-valine catalyze C-C bond formation with high ee. | medcraveonline.commedcraveonline.com |
| Valine-derived Organocatalysts | Enantioselective Reductions/Additions | Metal-free catalysts for the synthesis of chiral amines and alcohols. | nih.gov |
| Amino Acid-Derived Ionic Ligands | Desymmetrizing Cross-Coupling | Valine-derived ligands used to create remote acyclic quaternary stereocenters. | nih.gov |
Analytical Methods for Enantiomeric Excess Determination
To evaluate the success of an asymmetric synthesis or the extent of racemization, robust analytical methods for determining the enantiomeric excess (ee) are essential. The ee is a measure of the purity of a chiral sample, representing the excess of one enantiomer over the other.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.
Chiral HPLC: This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. Polysaccharide-based and macrocyclic antibiotic stationary phases are common for amino acid separations. rsc.org Alternatively, the amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) or a fluorescent tag like o-phthaldialdehyde (OPA) in the presence of a chiral thiol, and the resulting diastereomers are then separated on a standard reversed-phase (RP-HPLC) column. rsc.orgmdpi.com This latter approach can achieve high sensitivity, detecting an undesired enantiomer down to the 0.05% level. rsc.org
Chiral GC: This requires the amino acids to be volatile, so they are typically derivatized to form esters. This method was used to confirm the high optical purity of peptide nucleic acids (PNAs) synthesized using a novel strategy. acs.org
Spectroscopic and Spectrometric Methods:
Nuclear Magnetic Resonance (NMR): Chiral discriminating agents can be added to an NMR sample, causing the signals for the two enantiomers to appear at different chemical shifts. A solid-state NMR experiment known as ODESSA has been specifically used for determining the ee of valine. nih.gov
Mass Spectrometry (MS): MS-based methods can determine ee without chromatographic separation. One approach involves forming protonated complexes of the amino acid enantiomers with a chiral selector like β-cyclodextrin in the gas phase. The rate at which the amino acid is displaced by another molecule varies with its chirality, allowing for quantification. ucdavis.edu Another method uses a quasi-racemic mixture of labeled and unlabeled chiral copper(II) complexes to simultaneously analyze the ee of multiple amino acids. rsc.org
Chromatographic Techniques for Chiral Separation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective method for the analytical and preparative separation of Z-DL-Val-OH enantiomers. The success of this technique hinges on the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric interaction with the enantiomers, leading to differential retention times and, consequently, separation.
The most widely utilized CSPs for resolving N-protected amino acids are based on polysaccharide derivatives, such as cellulose (B213188) and amylose. chemistrydocs.commdpi.com These polymers, when coated or immobilized onto a silica (B1680970) support, form chiral cavities and possess functional groups (e.g., carbamates) that facilitate chiral recognition through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. For instance, cellulose tris(3,5-dimethylphenylcarbamate) has proven effective for the HPLC separation of N-benzyloxycarbonyl (Z) amino acid derivatives. researchgate.net
The choice of mobile phase is crucial and depends on the specific CSP and the desired separation mode. Normal-phase (using eluents like hexane (B92381) and isopropanol), reversed-phase (using aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol), and polar organic modes can be employed. researchgate.netsigmaaldrich.com The addition of small amounts of additives, such as trifluoroacetic acid (TFA) or diethylamine, can improve peak shape and resolution by suppressing the ionization of acidic or basic functional groups. sigmaaldrich.com The efficiency of separation allows for the resolution of racemic amino acids into their constituent enantiomers, often within a short analysis time on a standard HPLC system. researchgate.net
Table 1: Examples of HPLC Conditions for Chiral Separation of Amino Acid Derivatives
| Analyte Class | Chiral Stationary Phase (CSP) | Mobile Phase | Key Parameters | Ref. |
| N-Benzyloxycarbonyl Amino Acids | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) | n-Hexane/Isopropanol/Trifluoroacetic Acid | Normal-phase mode; gradient or isocratic elution. | researchgate.net |
| Valacyclovir Enantiomers (Valine derivative) | Amylose tris(3-chloro-5-methylphenylcarbamate) | n-Hexane/Methanol (B129727)/Ethanol/Diethylamine | Flow Rate: 0.6 mL/min; Temp: 30°C; Detection: UV 254 nm. | researchgate.net |
| N-Blocked Amino Acids | Teicoplanin-based CSP (e.g., Chirobiotic T) | Methanol/Water or Acetonitrile/Aqueous Buffer | Reversed-phase or Polar Ionic modes; provides good enantioselectivity. | mdpi.comsigmaaldrich.com |
| N-(3,5-dinitrobenzoyl)-DL-valine methyl ester | Naphthylethyl-carbamoylated-β-cyclodextrin | Supercritical Fluid Chromatography (SFC): CO2/Methanol | SFC can offer higher efficiency and faster separations than HPLC. | sigmaaldrich.com |
Spectroscopic Approaches for Enantiomeric Discrimination
While chromatography physically separates enantiomers, spectroscopic techniques offer alternative or complementary approaches for their discrimination and quantification, often by using a chiral selector or exploiting the inherent interaction of chiral molecules with polarized light.
Chiroptical Spectroscopy methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for stereochemical analysis. semanticscholar.org These methods are based on the differential absorption of left- and right-circularly polarized light by chiral molecules. Enantiomers produce mirror-image CD and VCD spectra, allowing for their identification and the determination of enantiomeric excess. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for enantiomeric discrimination through the use of Chiral Solvating Agents (CSAs). mdpi.com A CSA, which is itself enantiomerically pure, forms transient, rapidly equilibrating diastereomeric complexes with the analyte enantiomers. These diastereomeric complexes have distinct NMR spectra, resulting in separate signals (chemical shift non-equivalence) for the D- and L-enantiomers, which allows for their quantification.
UV-Visible Spectroscopy , in conjunction with a chiral host molecule, can also be employed. For instance, the inclusion of valine enantiomers within the cavity of a β-cyclodextrin molecule leads to the formation of host-guest complexes. uitm.edu.my The binding affinity often differs between the two enantiomers, resulting in measurable differences in the UV absorption spectra of the complexes. This differential interaction can be used to develop an analytical method for determining enantiomeric composition. Studies have shown that L-valine exhibits a stronger interaction and a higher binding constant with β-cyclodextrin compared to D-valine in a neutral aqueous solution. uitm.edu.my
More advanced methods include Mass Spectrometry (MS) combined with a chiral recognition element. One such technique involves generating cold, gas-phase clusters of the analyte enantiomer with an enantiopure reference compound (e.g., Na⁺(L-Trp)). nih.gov Subsequent UV photoexcitation leads to different fragmentation patterns or dissociation efficiencies for the diastereomeric clusters, enabling the identification and quantification of the valine enantiomers. nih.gov
Table 2: Spectroscopic Methods for Enantiomeric Discrimination of Valine
| Technique | Principle | Chiral Selector/Method | Key Finding/Parameter | Ref. |
| UV-Visible Spectroscopy | Differential formation of inclusion complexes | β-Cyclodextrin | Stoichiometry: 1:1. Binding Constant (L-Valine): 4922.47 M⁻¹; Binding Constant (D-Valine): 1010.67 M⁻¹. L-valine shows stronger interaction. | uitm.edu.my |
| FTIR Spectroscopy | Different interactions within inclusion complexes | β-Cyclodextrin | Discernible shifts and changes in relative intensity of characteristic bands (e.g., C-O stretching) upon complexation, indicating differential embedding into the host cavity. | uitm.edu.my |
| Mass Spectrometry (UVPD) | Different photodissociation cross-sections of diastereomeric clusters | Na⁺(L-Trp) | The difference in the relative abundance of product ions upon photoexcitation at 272 nm is optimal for distinguishing valine enantiomers. | nih.gov |
| NMR Spectroscopy | Formation of transient diastereomeric complexes | Chiral Solvating Agents (CSAs) | Induces chemical shift non-equivalence, allowing for the resolution of signals for each enantiomer in the NMR spectrum. | mdpi.com |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Intrinsic property of the chiral molecule | Enantiomers produce mirror-image spectra, enabling quantification of enantiomeric excess. | semanticscholar.org |
Advanced Spectroscopic Characterization and Structural Analysis of Z Dl Val Oh and Its Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. bruker.com By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.net For a molecule like Z-DL-Val-OH, NMR is indispensable for verifying the successful attachment of the benzyloxycarbonyl (Cbz or Z) protecting group to the valine nitrogen and for confirming the integrity of the amino acid scaffold.
The ¹H NMR spectrum of this compound provides a distinct signature for each proton in the molecule. The chemical shift (δ), integration, and signal multiplicity (splitting pattern) are used to assign the signals. researchgate.net The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region (δ 7.2–7.4 ppm), while the benzylic methylene (B1212753) (CH₂) protons typically resonate around δ 5.1–5.3 ppm. redalyc.org The protons of the valine moiety, including the α-proton, β-proton, and the two diastereotopic methyl groups of the isopropyl side chain, exhibit characteristic shifts and coupling patterns that confirm the valine structure.
¹³C NMR spectroscopy, while less sensitive than ¹H NMR, provides crucial information about the carbon skeleton of the molecule. slideshare.net Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its chemical environment. libretexts.org The carbonyl carbons of the urethane (B1682113) and carboxylic acid groups are the most deshielded, appearing far downfield. The aromatic carbons of the benzyl ring resonate in the δ 125–150 ppm range, while the aliphatic carbons of the valine residue appear in the upfield region. libretexts.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |
| Aromatic (-C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |
| Amide (-NH-) | 5.5 - 6.5 | Doublet | 1H |
| Benzylic (-CH₂-) | 5.1 - 5.3 | Singlet/Doublets | 2H |
| Valine α-CH | 4.1 - 4.3 | Doublet of Doublets | 1H |
| Valine β-CH | 2.1 - 2.3 | Multiplet | 1H |
Note: Predicted values are based on typical chemical shifts for the respective functional groups and data from related Cbz-protected amino acids. redalyc.org Solvent effects can cause variations.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C=O) | 175 - 178 |
| Urethane (C=O) | 156 - 158 |
| Aromatic C (quaternary) | 136 - 138 |
| Aromatic CH | 127 - 129 |
| Benzylic CH₂ | 66 - 68 |
| Valine α-C | 58 - 60 |
| Valine β-C | 30 - 32 |
Note: Predicted values are based on standard ¹³C NMR chemical shift tables and data for analogous structures. libretexts.org
For complex molecules or for unambiguous assignment, one-dimensional NMR spectra can be insufficient due to signal overlap. libretexts.org Two-dimensional (2D) NMR experiments provide significantly more information by correlating signals along two frequency axes. libretexts.org
Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons. libretexts.org For this compound, a COSY spectrum would show a clear correlation between the amide NH proton and the α-proton, between the α-proton and the β-proton, and between the β-proton and the γ-methyl protons. This confirms the connectivity of the entire valine spin system.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbons to which they are directly attached. acs.org An HSQC spectrum of this compound would definitively link each proton signal (e.g., benzylic CH₂, α-CH, β-CH, γ-CH₃) to its corresponding carbon signal in the ¹³C spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is exceptionally useful for connecting different spin systems. For instance, HMBC correlations would be observed from the benzylic CH₂ protons to the urethane carbonyl carbon and the aromatic carbons, and from the valine α-proton to both the urethane and carboxylic acid carbonyl carbons, thereby providing unequivocal proof of the entire molecular assembly.
Vibrational Spectroscopy Applications: FTIR and Raman Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a rapid and non-destructive method for identifying the functional groups present in a molecule. thermofisher.com These two techniques are complementary; FTIR measures the absorption of infrared light, while Raman measures the inelastic scattering of laser light. thermofisher.comsapub.org A molecule's response to each technique is governed by its unique molecular structure, providing a distinct spectral fingerprint. thermofisher.com
The vibrational spectrum of this compound displays characteristic bands corresponding to its constituent functional groups. The high-frequency region shows stretching vibrations of O-H (from the carboxylic acid), N-H (from the urethane linkage), and C-H bonds (both aromatic and aliphatic). sapub.org The carbonyl (C=O) stretching region is particularly informative, typically showing two distinct bands: one for the urethane carbonyl and another for the carboxylic acid carbonyl. The presence of the benzyl group is confirmed by aromatic C=C stretching and C-H bending vibrations.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (broad) | 2800 - 3500 | Weak / Not observed |
| Amide | N-H stretch | ~3330 | ~3330 |
| Aromatic C-H | C-H stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H | C-H stretch | 2850 - 3000 | 2850 - 3000 |
| Carboxylic Acid | C=O stretch | ~1710 | ~1710 |
| Urethane | C=O stretch | ~1690 | ~1690 |
| Aromatic Ring | C=C stretch | ~1600, ~1450 | ~1600, ~1000 (strong) |
Note: Wavenumbers are approximate and can be influenced by the physical state (solid/solution) and intermolecular interactions like hydrogen bonding. redalyc.orgsapub.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique that provides two critical pieces of information: the precise molecular weight of a compound and, through analysis of its fragmentation patterns, details about its structure. bruker.comnih.gov When a molecule like this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺·), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound. savemyexams.comlibretexts.org For this compound (C₁₃H₁₇NO₄), the molecular weight is 251.28 g/mol , so a molecular ion peak would be expected at m/z ≈ 251.
The energetic molecular ion often undergoes fragmentation into smaller, charged pieces. The pattern of these fragments is predictable and serves as a fingerprint for the molecule's structure. libretexts.org The most stable fragments are typically the most abundant. Common fragmentation pathways for this compound would involve cleavage at the labile bonds of the urethane linkage and the amino acid structure.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 251 | [M]⁺ | Molecular Ion |
| 206 | [M - COOH]⁺ | Loss of the carboxyl group |
| 162 | [M - C₇H₇O]⁺ | Cleavage of benzyl ether bond |
| 144 | [M - C₇H₇O - H₂O]⁺ | Subsequent loss of water |
| 108 | [C₇H₈O]⁺ | Benzyloxy radical cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss of O from benzyl) |
Note: Fragmentation is dependent on the ionization technique used (e.g., ESI, EI). The listed m/z values correspond to the most common isotopes. libretexts.orgresearchgate.netwiley-vch.de
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the precise molecular mass and elemental composition of compounds such as this compound. europa.eu Unlike conventional mass spectrometry which provides nominal masses, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high mass accuracy, typically within a few parts per million (ppm), allows for the unambiguous determination of a molecule's elemental formula from its exact mass. europa.euthermofisher.com
The process involves ionizing the molecule—often using soft ionization techniques like Electrospray Ionization (ESI) to prevent fragmentation—and measuring its m/z with high precision. europa.eu For this compound (Formula: C₁₃H₁₇NO₄), the theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of its constituent elements. bioanalysis-zone.com The experimentally measured accurate mass is then compared to the theoretical mass. A low mass error, typically below 5 ppm, provides strong evidence for the proposed elemental composition, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). europa.eu High mass resolution is crucial for this process, as it ensures the ability to separate the ion of interest from other closely spaced ions in complex mixtures, preventing masking effects from isobaric interferences. thermofisher.com
Table 1: Theoretical Monoisotopic Mass Calculation for this compound (C₁₃H₁₇NO₄)
| Element | Symbol | Quantity | Exact Mass (Da) | Total Mass (Da) |
| Carbon | C | 13 | 12.000000 | 168.000000 |
| Hydrogen | H | 17 | 1.007825 | 17.133025 |
| Nitrogen | N | 14 | 14.003074 | 14.003074 |
| Oxygen | O | 4 | 15.994915 | 63.979660 |
| Total | 251.115769 |
This interactive table allows for sorting by column.
Tandem Mass Spectrometry in Peptide Sequence Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of peptides, including those that incorporate modified residues like this compound. libretexts.org The method involves multiple stages of mass analysis. In a typical bottom-up proteomics experiment, a peptide ion (precursor ion) of a specific m/z is selected in the first mass analyzer. libretexts.orgnih.gov This precursor ion is then fragmented in a collision cell through a process called Collision-Induced Dissociation (CID). libretexts.org
During CID, the peptide ion collides with an inert gas, causing it to break at the peptide bonds. This fragmentation predominantly generates two types of fragment ions: b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. wiley-vch.de The resulting fragment ions are then analyzed in a second mass analyzer, producing an MS/MS spectrum. nih.gov The mass difference between consecutive b-ions or y-ions in the spectrum corresponds to the mass of a specific amino acid residue. By piecing together these mass differences, the peptide sequence can be reconstructed. libretexts.org When a peptide contains this compound, its unique residue mass (233.1048 Da, derived from the mass of the Z-Val group) would be identified in the fragmentation ladder, allowing for its precise placement within the sequence. annualreviews.org
Table 2: Illustrative Fragmentation of a Hypothetical Peptide (Ala-Val-[Z-Val]-Gly) containing this compound
| Ion Type | Sequence Fragment | Calculated Mass (Da) | Ion Type | Sequence Fragment | Calculated Mass (Da) |
| b₁ | Ala | 71.0371 | y₃ | Val-[Z-Val]-Gly | 390.1872 |
| b₂ | Ala-Val | 170.1055 | y₂ | [Z-Val]-Gly | 291.1188 |
| b₃ | Ala-Val-[Z-Val] | 403.2103 | y₁ | Gly | 57.0215 |
This interactive table displays the expected masses for primary fragment ions.
Terahertz (THz) Spectroscopy for Solid-State Characterization
Low-Frequency Vibrational Modes and Crystal Polymorphism
Terahertz (THz) time-domain spectroscopy (THz-TDS) is an emerging technique for the non-destructive analysis of the solid-state properties of materials. nih.gov The THz frequency range (typically 0.1-10 THz) corresponds to the low-frequency vibrational modes in a crystal lattice, such as intermolecular vibrations and phonons. yale.eduaps.org These collective vibrations are highly sensitive to the long-range crystalline order and the specific arrangement of molecules within the unit cell, making THz spectroscopy an excellent tool for characterizing crystal polymorphism. yale.eduspectroscopyonline.com
Different polymorphs of the same compound, having distinct crystal packing and intermolecular interactions (e.g., hydrogen bonding), will exhibit unique THz absorption spectra. figshare.com For instance, research on DL-valine has shown that its different polymorphic forms can be distinguished by their THz spectra. yale.edumdpi.com The absorption peaks in a THz spectrum serve as a fingerprint for a specific polymorphic form. This sensitivity arises because even subtle changes in the crystal lattice can significantly alter the low-frequency lattice vibrations. aps.org Therefore, THz spectroscopy can be used to identify new polymorphs, monitor polymorphic transformations, and perform quality control on crystalline solid materials. nih.govconicet.gov.ar
Table 3: General Characteristics of Polymorphs Detectable by THz Spectroscopy
| Feature | Description | THz Spectral Manifestation |
| Crystal Packing | The spatial arrangement of molecules in the crystal lattice. | Different peak positions and intensities. |
| Intermolecular Bonds | Strength and geometry of hydrogen bonds and van der Waals forces. | Shifts in absorption peak frequencies. |
| Unit Cell Symmetry | The symmetry group of the crystal's unit cell. | Presence, absence, or splitting of absorption bands. |
| Lattice Vibrations | Collective motions (phonons) of the molecules in the crystal. | Unique set of absorption peaks for each form. |
This interactive table outlines how crystal properties relate to THz spectral features.
Distinction of Diastereomers and Racemic Mixtures
The high sensitivity of THz spectroscopy to crystal structure also allows for the differentiation of stereoisomers, including diastereomers and racemic mixtures, in the solid state. spectroscopyonline.comresearchgate.net While enantiomers (mirror-image isomers) have identical physical properties in an achiral environment, they can crystallize differently from a racemic (1:1) mixture. A crystal formed from a single enantiomer (an enantiopure crystal) will have a different packing arrangement and intermolecular interactions compared to a crystal formed from the racemic mixture (a racemate). researchgate.net
This difference in crystal structure leads to distinct low-frequency vibrational modes and, consequently, different THz absorption spectra. researchgate.netresearchgate.net Studies on various amino acids, such as alanine (B10760859) and threonine, have demonstrated that while the L- and D-enantiomers show nearly identical THz spectra, the spectrum of the racemic DL-compound is significantly different. mdpi.comspectroscopyonline.comresearchgate.net For this compound, this means that the THz spectrum of the racemic compound would be clearly distinguishable from the spectrum of its pure enantiomers (Z-L-Val-OH or Z-D-Val-OH). This capability is valuable for determining the enantiomeric composition and confirming the nature of the crystalline solid without resorting to chiral separation methods. researchgate.netgoogle.com
Table 4: Hypothetical THz Absorption Peaks for Distinguishing Valine Derivative Stereoisomers
| Compound Form | Expected THz Spectrum Characteristics | Example Peak Positions (THz) |
| Enantiopure (e.g., Z-L-Val-OH) | A specific set of absorption peaks. | 1.11, 2.25, 3.10 |
| Enantiopure (e.g., Z-D-Val-OH) | Spectrum identical to the other enantiomer. | 1.11, 2.25, 3.10 |
| Racemic (this compound) | A distinct set of peaks different from the enantiopure form due to different crystal packing (racemate formation). | 0.95, 1.80, 2.75 |
This interactive table illustrates the principle of using THz spectroscopy to differentiate racemic compounds from pure enantiomers based on their unique solid-state spectral fingerprints. Peak positions are illustrative.
Research Frontiers and Applications of Z Dl Val Oh in Biomedical and Materials Sciences
Z-DL-Val-OH in Peptide-Based Therapeutics Development
The incorporation of this compound into peptide structures is a key strategy in the development of new therapeutic agents. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine functionality during peptide synthesis, but its influence extends beyond this role, impacting the biological activity of the final peptide construct. google.com
Design and Synthesis of Biologically Active Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. upc.eduuminho.pt The design of these molecules often involves replacing standard amino acids with modified versions, like this compound, to introduce specific conformational constraints or to alter their chemical properties. upc.eduuminho.pt
The synthesis of peptidomimetics containing this compound often employs solid-phase or solution-phase peptide synthesis techniques. researchgate.netorgsyn.org For instance, the preparation of a dipeptide like Z-L-Phg-Val-OMe involves coupling Z-L-Phg-OH with H-Val-OMe-HCl using coupling agents such as EDC-HCl and Oxyma Pure. orgsyn.org This process highlights the utility of Z-protected amino acids in building more complex peptide chains. The Z-group can increase the bulk and lipophilicity of the amino acid, which can lead to increased bioactivity in the resulting peptide. google.com
The development of peptidomimetics is a strategic approach to overcome the limitations of natural peptides as drugs, such as their rapid degradation by proteases. uminho.pt The introduction of non-standard amino acids or modified backbones can enhance resistance to enzymatic degradation. uminho.ptuq.edu.au
| Peptidomimetic Design Strategy | Rationale | Example Application |
| Incorporation of this compound | Increase bulk and lipophilicity, potentially enhancing bioactivity. google.com | Synthesis of bioactive peptides. google.com |
| Backbone Modifications (e.g., β-peptides, peptoids) | Improve stability against proteolytic degradation. uq.edu.au | Development of antimicrobial peptides with improved resistance profiles. uq.edu.au |
| Cyclization | Introduce conformational constraints to mimic the bioactive conformation of a peptide. upc.edu | Design of potent and selective melanocortin receptor agonists. upc.edu |
Role in Modulating Receptor Interactions and Biological Pathways
The incorporation of valine and its derivatives into peptides can significantly influence their interaction with biological receptors and modulate downstream signaling pathways. For example, in the context of the interleukin-1 receptor (IL-1R), an all-D-amino acid peptide containing D-Valine was developed as an allosteric modulator. researchgate.netfrontiersin.org This peptide was designed to selectively conserve beneficial NF-κB signaling while inhibiting other inflammatory pathways activated by IL-1. researchgate.netfrontiersin.org
The specific stereochemistry and modifications of the amino acid residues, including the presence of the Z-group, can dictate the peptide's conformation and its binding affinity to a receptor. researchgate.net The benzylidene group in certain anabaseine (B15009) derivatives, for instance, confers functional selectivity for α7 nicotinic acetylcholine (B1216132) receptors (nAChRs) by interacting with specific residues in the receptor's binding pocket. embopress.org This highlights how modifications to a core structure can fine-tune receptor interactions.
Furthermore, computational studies, such as molecular dynamics simulations, can provide insights into how these modified peptides interact with their targets at an atomic level. diva-portal.org These simulations can reveal the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, in determining the binding affinity and functional outcome. nottingham.ac.uk
Investigations into Antimicrobial and Other Bioactivities of Valine-Containing Constructs
Valine-containing peptides have been extensively investigated for their antimicrobial properties. nih.govgoogle.com Valine is a branched-chain amino acid that can contribute to the amphipathic structure of antimicrobial peptides (AMPs), which is crucial for their ability to disrupt bacterial membranes. nih.govnih.gov
Research has shown that the chain length and specific sequence of arginine- and valine-rich peptides are critical for their antimicrobial activity and selectivity. nih.gov For example, a series of β-hairpin-like peptides, Ac-C(VR)nDPG (RV)nC-NH2, demonstrated that antimicrobial activity initially increased with chain length before decreasing, with the 16-mer peptide (VR3) showing the highest therapeutic index. nih.gov The Z-group, by increasing lipophilicity, can potentially enhance the membrane-disrupting capabilities of such peptides. google.com
Beyond antimicrobial activity, valine-containing constructs have shown other bioactivities. For instance, Z-Val-OH has been identified as a pan-caspase inhibitor, blocking apoptosis and inflammation. This suggests that this compound could be a valuable precursor for developing therapeutic agents targeting these pathways.
| Peptide Construct | Bioactivity | Key Findings |
| Arginine- and Valine-Rich β-Hairpin Peptides | Antimicrobial | Activity is dependent on chain length; a 16-mer peptide showed optimal therapeutic index. nih.gov |
| Z-Val-OH | Pan-caspase inhibitor | Inhibits apoptosis and inflammation by binding to the catalytic site of caspases. |
| γ-AApeptide based mimics | Antimicrobial | Lipidated γ-AApeptides show potent and selective activity against fungi and bacteria. explorationpub.com |
Integration of this compound in Drug Discovery and Development
The unique properties of this compound make it a valuable component in the modern drug discovery pipeline, from initial ligand design to computational optimization.
Ligand Design and Optimization in Pharmaceutical Research
In pharmaceutical research, the design of ligands with high affinity and selectivity for a specific biological target is a primary goal. mdpi.comnih.gov The incorporation of this compound into a ligand can be a strategic move to optimize its properties. The bulky Z-group can help to fill hydrophobic pockets in a receptor's binding site, thereby increasing binding affinity. google.com
The process of lead optimization often involves systematically modifying a lead compound to improve its efficacy and pharmacokinetic properties. mdpi.com The use of building blocks like this compound allows for the exploration of chemical space around a lead molecule. For example, in the development of inhibitors for the AAA+ ATPase p97, a target for cancer therapy, systematic optimization of a known inhibitor led to more potent compounds. nih.gov While this compound was not explicitly mentioned in this study, the principles of systematic modification are directly applicable.
Furthermore, the development of peptidomimetics often relies on the use of non-canonical amino acids and other modified building blocks to create molecules with improved drug-like properties. uminho.pt The Z-group in this compound can be considered a modification that enhances the lipophilicity of the valine residue, a property that can influence a drug's ability to cross cell membranes.
| Drug Discovery Stage | Role of this compound | Potential Impact |
| Lead Identification | As a building block for library synthesis. | Generation of diverse chemical entities for screening. nih.gov |
| Lead Optimization | Modification of lead compounds to enhance properties. | Improved binding affinity, selectivity, and pharmacokinetic profile. mdpi.com |
| Peptidomimetic Design | Incorporation into peptide-like scaffolds. | Increased stability and oral bioavailability compared to natural peptides. upc.eduuminho.pt |
Computational Approaches (e.g., Molecular Docking, MD Simulations)
Computational methods are indispensable tools in modern drug discovery, providing insights that can guide the design and optimization of new drugs. mdpi.comnih.gov Molecular docking and molecular dynamics (MD) simulations are particularly valuable for understanding how ligands like those derived from this compound interact with their biological targets. nih.govwu.ac.th
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing researchers to estimate the strength of the interaction. mdpi.comjmchemsci.com For instance, in the design of COX inhibitors, molecular docking was used to understand the binding patterns of thiazole (B1198619) carboxamide derivatives within the active sites of COX-1 and COX-2. nih.gov The presence of a valine residue (Val523) in the COX-2 active site, as opposed to isoleucine in COX-1, creates a larger binding pocket, a key feature for designing selective inhibitors. nih.govmdpi.com
Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, showing how it behaves over time. diva-portal.orgnih.gov These simulations can reveal the stability of the complex, the flexibility of the ligand and receptor, and the key interactions that maintain the bound state. wu.ac.th For example, MD simulations of cruzain inhibitors demonstrated the stability of the enzyme-inhibitor complex and identified key regions of fluctuation. nih.gov Such computational approaches can be used to virtually screen libraries of compounds containing this compound and to prioritize those with the most promising binding characteristics for synthesis and experimental testing. mdpi.com
| Computational Method | Application in Drug Discovery | Information Gained |
| Molecular Docking | Predicting the binding mode of a ligand to a receptor. | Binding affinity, orientation, and key interactions. nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a ligand-receptor complex over time. | Stability of the complex, conformational changes, and detailed interaction patterns. nih.govwu.ac.th |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that relate chemical structure to biological activity. | Prediction of the activity of new compounds and guidance for lead optimization. nih.gov |
Artificial Intelligence and Machine Learning in Structure-Activity Relationship Studies
The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery and materials science has revolutionized the approach to understanding quantitative structure-activity relationships (QSAR). researchgate.netresearchgate.net These computational tools can predict the biological activity or physical properties of molecules based on their chemical structure, significantly accelerating the screening process and reducing the costs associated with experimental testing. researchgate.netmdpi.com For peptide-based research, where the combinatorial space of possible sequences is vast, ML-driven QSAR offers a powerful method to navigate and identify candidates with desired functions. nih.govresearchgate.net
ML models, including deep learning algorithms, are trained on large datasets where the chemical structures and corresponding activities of molecules are known. mdpi.comnih.gov The models learn to identify critical molecular features, or descriptors, that correlate with a specific outcome, such as binding affinity to a receptor or antimicrobial activity. researchgate.netucla.edu These descriptors can range from simple physicochemical properties to complex 3D structural information. mdpi.com Once trained, these models can predict the activity of new, untested compounds, guiding synthetic efforts toward more promising candidates. researchgate.netmdpi.com
While specific QSAR studies focusing exclusively on this compound are not extensively documented, the principles are directly applicable. This compound serves as a precursor for peptides whose properties can be modeled. The valine residue itself is a frequent component in bioactive peptides, and its structural features—such as side-chain bulk and hydrophobicity—are critical inputs for QSAR models. For example, ML models have been successfully used to predict the activity of antihypertensive and antimicrobial peptides, where valine is often a key residue. mdpi.comucla.edu The development of platforms that integrate automated synthesis, high-throughput screening, and ML analysis allows for rapid learning cycles, continuously refining the predictive accuracy of the QSAR models. nih.govresearchgate.net
Table 1: Application of Machine Learning in Peptide QSAR
| ML Application Area | Algorithm Examples | Input Features (Descriptors) | Predicted Outcome | Relevance to Valine Derivatives |
|---|---|---|---|---|
| Antimicrobial Peptides (AMPs) | Random Forest, Support Vector Machine (SVM), Deep Learning | Amino acid sequence, physicochemical properties (e.g., hydrophobicity, charge), z-scales | Minimum Inhibitory Concentration (MIC), classification as hit/miss ucla.edu | Valine's hydrophobicity is a key determinant of membrane interaction and antimicrobial activity. ucla.edu |
| Antihypertensive Peptides | Partial Least Squares Regression, Long Short-Term Memory (LSTM) | Peptide sequence, structural features | ACE inhibitory activity (IC50 value) mdpi.com | Valine is frequently found in potent ACE-inhibitory peptides. mdpi.com |
This compound as a Building Block in Novel Materials Science Research
The valine residue, protected as this compound, is a valuable component for the bottom-up synthesis of novel materials. Its branched, nonpolar side chain influences molecular packing and intermolecular interactions, which are fundamental to the properties of the resulting materials.
Self-Assembly and Supramolecular Chemistry of Valine Derivatives
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions, such as hydrogen bonding, hydrophobic effects, and van der Waals forces. nih.govfrontiersin.org Peptides and amino acid derivatives are exceptional building blocks for supramolecular chemistry due to their defined structures and ability to form specific, directional hydrogen bonds. nih.govrsc.org
Valine derivatives have been shown to form a variety of self-assembled nanostructures. For instance, certain bile acid-valine ester conjugates can undergo self-assembly to form organogels, although this property is highly dependent on the specific molecular structure and the solvent used. tandfonline.comtandfonline.com In another study, the zwitterionic amphiphile N-(2-hydroxydodecyl)-L-valine was observed to self-assemble in water into vesicles and highly organized, tube-like structures with multiple Y-type junctions. nih.gov The formation of these complex structures is driven by a balance of hydrophobic interactions between the alkyl chains and hydrogen bonding involving the amino acid headgroup. nih.gov
The benzyloxycarbonyl ('Z') group in this compound can significantly influence self-assembly. It adds aromatic character, enabling potential π-π stacking interactions, and its steric bulk can direct the packing of the valine residues. The use of a DL-racemic mixture can lead to different and potentially more complex supramolecular structures compared to enantiomerically pure starting materials. frontiersin.org
Bio-inspired Materials Development
Bio-inspired materials seek to replicate the remarkable properties of natural materials by mimicking their structure and composition. mdpi.comutoronto.ca Proteins like elastin, known for its elasticity and resilience, are rich in hydrophobic amino acids including valine, often in repeating sequences like VPGVG. acs.org These hydrophobic domains are crucial for the protein's ability to undergo reversible conformational changes. acs.org Researchers are developing artificial elastomeric proteins and pseudopeptides that harness these principles, offering materials with tunable mechanical properties and biocompatibility for applications in tissue engineering and regenerative medicine. acs.orgnih.gov
Recently, novel C2-symmetric pseudopeptides derived from L-valine have been developed. nih.govresearchgate.net These molecules can form soft, bio-inspired materials that exhibit selective recognition of metal ions, such as Zn(II), leading to significant changes in their fluorescence and self-assembled morphology. nih.govresearchgate.net Such responsive materials have potential applications in sensing and nanobiotechnology. This compound provides a stable and readily available starting point for the synthesis of these complex pseudopeptidic structures and other bio-inspired polymers where the valine residue's hydrophobicity is a key design element. nih.gov
Table 2: Examples of Bio-inspired Materials Incorporating Valine
| Material Type | Valine-Containing Motif | Key Property | Potential Application | Source |
|---|---|---|---|---|
| Elastin-like Polymers | Repetitive sequences (e.g., VPGVG) | Elasticity, Resilience, Biocompatibility | Tissue engineering, Drug delivery | acs.org |
| Pseudopeptidic Soft Materials | C2-symmetric L-valine derivatives | Selective ion recognition, Fluorescence enhancement | Biosensors, Nanobiotechnology | nih.govresearchgate.net |
Interfacing Peptidic Structures with Advanced Materials
The interface between biological molecules and inorganic materials is a critical area of research for creating hybrid functional materials. acs.orgacs.org Peptides can be designed to bind selectively to the surfaces of metals, metal oxides, and other advanced materials, allowing them to direct the synthesis of nanoparticles or functionalize surfaces. acs.orgnih.gov The peptide's sequence dictates its binding affinity and selectivity, thereby controlling the size, shape, and stability of the resulting nanomaterials. acs.orgnih.gov
First-principles calculations have been used to investigate the adsorption of individual amino acids onto metal surfaces. A study on magnesium and its alloys showed that valine exhibits weaker adsorption energy compared to charged amino acids like arginine or glutamic acid. mdpi.com Its interaction is primarily dependent on the carboxyl and amino groups, with the hydrophobic isopropyl side chain having limited electronic interaction with the metal surface. mdpi.com This fundamental understanding is crucial for designing peptide sequences with tailored binding properties.
This compound can be used to synthesize specific peptide sequences intended for materials interfacing. The 'Z' group can be selectively removed during solid-phase peptide synthesis to allow for chain elongation. The resulting peptides can then be used, for example, to cap and stabilize nanoparticles in solution, creating a biocompatible coating or a functional biointerface. acs.org This approach has been used to create peptide-capped gold and palladium nanoparticles where the peptide layer controls catalytic activity and colloidal stability. acs.orgnih.gov The integration of peptidic structures with 2D materials like TiO2 nanosheets is also being explored to create hybrid devices with novel electronic and sensing properties. acs.org
Future Directions and Emerging Research Avenues for Z Dl Val Oh Chemistry
Exploration of New Synthetic Methodologies with Enhanced Sustainability
The synthesis of Z-DL-Val-OH and its derivatives has traditionally relied on methods that often involve hazardous reagents and generate significant waste. The principles of green chemistry are driving the exploration of more sustainable alternatives. Future research is focused on minimizing the environmental impact of these synthetic processes.
One promising area is the development of greener methods for installing the N-benzyloxycarbonyl (Z or Cbz) protecting group. This includes the use of less toxic solvents and reagents. For instance, research into tandem deprotection/coupling sequences in aqueous micellar solutions for peptide synthesis points towards a future where organic solvents could be largely replaced.
Furthermore, photocatalysis is emerging as a powerful tool for amino acid modification under mild conditions. rsc.orgresearchgate.net Visible-light-assisted methods could offer a more energy-efficient and selective way to perform transformations on N-protected amino acids, potentially reducing the need for harsh reagents and multiple protection-deprotection steps. nih.govtue.nl The development of catalytic systems that can perform these transformations using benign oxidants like air would represent a significant leap forward in sustainability.
| Synthetic Approach | Sustainability Enhancement | Potential Impact on this compound Synthesis |
| Aqueous Micellar Catalysis | Reduces reliance on hazardous organic solvents like DMF and DCM. | Greener synthesis of peptides using this compound as a building block. |
| Photocatalysis | Utilizes visible light, offering mild and energy-efficient reaction conditions. rsc.org | Novel methods for derivatization or deprotection of the Z-group with high selectivity. researchgate.netnih.gov |
| Enzymatic Synthesis | Employs biocatalysts that operate under mild conditions (pH, temperature) in aqueous media. | Environmentally friendly production of this compound and its derivatives. |
| Minimal-Protection Strategies | Reduces the number of synthetic steps and the volume of waste generated from protecting groups. | More efficient and atom-economical pathways for incorporating valine into complex molecules. |
Advanced Applications in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly generate large collections of diverse molecules for screening in drug discovery and materials science. This compound is a valuable building block in this field, particularly within the framework of Diversity-Oriented Synthesis (DOS). DOS focuses on creating libraries of structurally complex and diverse compounds, often mimicking natural products. cam.ac.uknih.gov
The use of a racemic building block like this compound in a synthetic sequence can be a powerful strategy for generating stereochemical diversity. By incorporating the DL-valine moiety, a single synthetic route can produce a pair of diastereomeric products, effectively doubling the library's complexity without additional synthetic effort.
Future applications will likely leverage this compound in advanced "split-and-pool" synthesis strategies. researchgate.netwikipedia.orgcombichemistry.com In this approach, a solid support resin is divided into portions, each reacting with a different building block, and then recombined. By including this compound in the set of building blocks, complex libraries of peptides or peptidomimetics with varied stereochemistry at the valine position can be efficiently constructed. researchgate.netnih.gov This is particularly relevant for creating libraries of unnatural peptides with enhanced proteolytic stability or unique conformational properties. researchgate.netnih.gov
Development of Highly Enantioselective Catalytic Systems
The separation of the D- and L-enantiomers from racemic this compound is crucial for its use in synthesizing stereochemically pure pharmaceuticals. While classical resolution methods exist, future research is directed towards the development of highly efficient and selective catalytic systems.
Enzymatic Kinetic Resolution: Enzymes, particularly lipases and acylases, are highly effective catalysts for the kinetic resolution of N-acyl amino acids. researchgate.net These biocatalysts can selectively hydrolyze one enantiomer of a this compound derivative (e.g., its ester), leaving the other enantiomer unreacted. mdpi.comresearchgate.netarkat-usa.org This allows for the separation of the two enantiomers with high optical purity. Future work will focus on discovering or engineering novel lipases with enhanced activity, stability, and enantioselectivity specifically for N-Cbz-protected substrates. nih.gov
| Enzyme Class | Reaction Type | Selectivity | Research Focus |
| Lipases | Enantioselective hydrolysis of esters | High (E > 200 reported for some substrates) nih.gov | Engineering enzymes for higher stability in organic solvents and broader substrate scope. nih.gov |
| Acylases | Enantioselective hydrolysis of N-acyl group | High for specific substrates | Screening for novel acylases that efficiently process N-Cbz protected amino acids. |
| Proteases | Enantioselective amide bond formation/hydrolysis | Variable | Application in dynamic kinetic resolution processes. |
Chemo-catalytic Systems: Alongside biocatalysis, the development of synthetic chiral catalysts continues to be a major research area. Chiral phase-transfer catalysts and chiral amino alcohol-based catalysts have shown promise in the enantioselective synthesis of amino acid derivatives. unimi.itpolyu.edu.hk The goal is to create robust, recyclable catalysts that can resolve this compound with high efficiency and selectivity, offering an alternative to enzymatic methods that may be more suitable for large-scale industrial processes. ru.nl Research into desymmetrization reactions catalyzed by chiral metal complexes also presents a novel pathway to access enantiomerically pure derivatives from prochiral precursors related to valine.
Synergistic Approaches in Chemoinformatics and Experimental Research
The integration of computational tools with experimental work is set to revolutionize the study and application of this compound. Chemoinformatics and molecular modeling can accelerate discovery and optimization in several key areas.
Catalyst Design and Optimization: Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics (MD) simulations can be used to understand and predict the behavior of enzymes and chemo-catalysts. For instance, MD simulations can provide insights into the structural fluctuations and conformational changes of a lipase's active site when binding to a substrate like a Z-Val-OH derivative. scispace.comnih.govresearchgate.netsciencepublishinggroup.com This knowledge can guide the rational design of mutant enzymes with improved enantioselectivity or stability. researchgate.net Similarly, computational methods can aid in the design of novel chiral ligands for metal-based catalysts tailored for the resolution of this compound.
Virtual Screening and Library Design: Chemoinformatics is instrumental in designing combinatorial libraries. Computational tools can be used to predict the drug-like properties of virtual libraries derived from this compound, helping to prioritize the synthesis of compounds with the highest potential for biological activity. In silico screening of these virtual libraries against biological targets can identify potential hits before any synthetic work is undertaken, saving significant time and resources. nih.gov
Predictive Modeling of Reactivity: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new chemical transformations. This approach can be applied to forecast the reactivity of this compound in various synthetic contexts, optimize reaction conditions for higher yields, and anticipate potential side reactions. This synergy between predictive modeling and experimental validation will lead to more efficient and intelligent synthetic planning.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Z-DL-Val-OH with high enantiomeric purity, and how can reproducibility be ensured?
- Methodological Answer : Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, catalyst selection) and purification techniques (e.g., chiral chromatography). To ensure reproducibility, document all parameters, including solvent ratios, reaction times, and catalyst loadings. Validate purity using HPLC with chiral columns and compare retention times against standards . For reproducibility, follow ICH guidelines for analytical procedure validation, including repeatability and intermediate precision testing .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should conflicting data be addressed?
- Methodological Answer : Use H/C NMR to confirm structural integrity, HPLC for enantiomeric purity, and mass spectrometry (MS) for molecular weight verification. If data conflicts (e.g., unexpected peaks in NMR), cross-validate with alternative techniques (e.g., X-ray crystallography) or replicate experiments under controlled conditions. Report anomalies in supplementary materials with raw data for peer review .
Q. How should researchers design a robust experimental protocol to assess this compound’s stability under varying storage conditions?
- Methodological Answer : Employ a factorial design to test stability across pH levels, temperatures, and humidity. Use accelerated stability studies (e.g., 40°C/75% RH) per ICH Q1A guidelines. Quantify degradation products via validated HPLC methods and calculate degradation kinetics. Include negative controls and triplicate sampling to minimize variability .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Conduct a systematic review to identify variables (e.g., cell lines, assay protocols) causing discrepancies. Perform meta-analysis using standardized effect sizes and heterogeneity testing (e.g., I² statistic). Replicate key studies under uniform conditions, controlling for batch-to-batch compound variability. Apply the FINER criteria to refine hypotheses and isolate confounding factors .
Q. How can computational models (e.g., QSAR, molecular docking) be integrated with experimental data to predict this compound’s physicochemical properties?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT) to predict electronic properties and molecular dynamics simulations to study solvation effects. Validate predictions experimentally via solubility assays and partition coefficient (logP) measurements. Cross-reference with databases like MDL® Patent Chemistry Database to identify analogous compounds and refine models .
Q. What methodologies validate the detection limit (DL) and quantification limit (QL) of this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer : Determine DL via signal-to-noise ratio (3:1) and QL via precision profiles (10:1 S/N). Validate using spiked samples at concentrations near the DL/QL. For LC-MS/MS assays, ensure matrix-matched calibration curves and evaluate recovery rates (85–115%). Document all data in tabular form, including regression equations and confidence intervals .
Q. How can researchers optimize this compound’s synthetic yield while minimizing racemization during large-scale production for preclinical studies?
- Methodological Answer : Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst concentration). Monitor racemization via inline FTIR or polarimetry. Scale-up using continuous-flow reactors to enhance mixing and heat transfer. Characterize intermediates with H NMR to track enantiomeric excess at each step .
Data Presentation and Reproducibility Guidelines
- Tables : Include raw data (e.g., HPLC peak areas, NMR shifts) and statistical summaries (mean ± SD, n=3). For stability studies, tabulate degradation rates across conditions .
- Supplementary Materials : Provide crystallographic data (CIF files), chromatograms, and computational input files. Reference these in the main text using hyperlinks .
For further guidance on ethical research practices and peer-review standards, consult the Beilstein Journal’s experimental reporting guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
